Methyl 4-sulfanylbutanoate
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Overview
Description
It is a useful research chemical in organic synthesis and other chemical processes. The compound is characterized by the presence of a sulfanyl group (-SH) attached to the fourth carbon of a butanoate ester chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-sulfanylbutanoate can be synthesized through various methods. One common approach involves the esterification of 4-mercaptobutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-sulfanylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Methyl 4-sulfanylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 4-sulfanylbutanoate involves its sulfanyl group, which can participate in various biochemical reactions. The sulfanyl group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the ester group can undergo hydrolysis to release 4-mercaptobutyric acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 3-sulfanylpropanoate: Similar structure but with the sulfanyl group on the third carbon.
Methyl 2-sulfanylacetate: The sulfanyl group is attached to the second carbon of an acetate chain.
Methyl 4-sulfanylbutyrate: Similar to methyl 4-sulfanylbutanoate but with a different ester group.
Uniqueness: this compound is unique due to the specific positioning of the sulfanyl group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 4-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-2-4-8/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIAPEVGKLRGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39257-91-5 |
Source
|
Record name | methyl 4-sulfanylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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